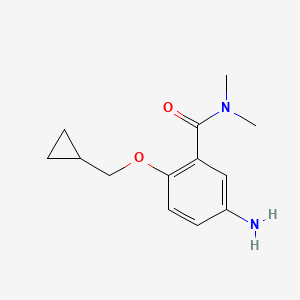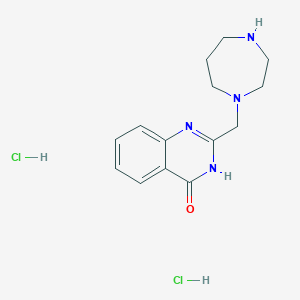
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride
Übersicht
Beschreibung
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, or 2-DQD, is an organic compound with a wide range of potential applications in scientific research. It is a halogenated derivative of the quinazolin-4(3H)-one structure, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. 2-DQD has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential to act as a molecular probe in biochemical research.
Wissenschaftliche Forschungsanwendungen
Metabolic Rearrangements in Benzodiazepine Derivatives
The metabolic transformation of 1,4-benzodiazepines into quinazolines is a minor metabolic pathway in rat liver microsomal preparations. This process occurs at a low rate without phenobarbital pre-treatment and increases slightly with pre-treatment. Such transformations highlight the metabolic versatility and potential applications of quinazoline derivatives in pharmacokinetics and drug metabolism studies (Schwandt, Sadee, & Beyer, 1974).
Synthesis of Novel Derivatives
The synthesis of 3H,7H-[1,4]Diazepino[3,4-b]quinazolone-3,7-diones highlights the chemical versatility of quinazolin-4(3H)-one derivatives. These compounds, synthesized from various intermediates, demonstrate the potential for creating novel molecules with diverse chemical structures and possibly unique biological activities (Szabó et al., 1997).
Anticonvulsant Properties
The synthesis and preliminary evaluation of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown that some of these compounds exhibit moderate to significant anticonvulsant activity. This suggests a potential application in the development of new anticonvulsant drugs (Georgey, Abdel-Gawad, & Abbas, 2008).
Psychotropic Activity
The derivatives of 1,4-diazepino[2,1-b]quinazoline have been studied for their psychotropic activity. This research indicates the potential use of quinazolin-4(3H)-one derivatives in developing new psychotropic medications (Guryn, Szadowska, & Pakulska, 1994).
Pharmacological Applications
The investigation of thienylpyrazoloquinolines, related to quinazolin-4(3H)-ones, for their binding affinity to benzodiazepine receptors reveals the potential of quinazolin-4(3H)-one derivatives in developing drugs that target these receptors. These compounds have shown significant affinity and activity, suggesting their utility in designing novel pharmacological agents (Takada et al., 1988).
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEFIURSMIDMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
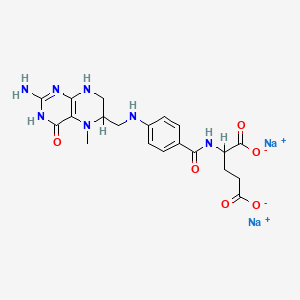
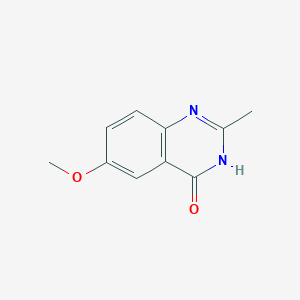
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
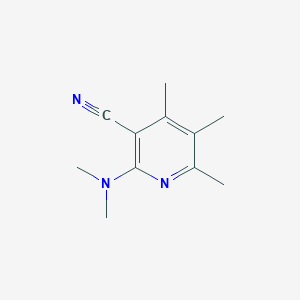



![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)

![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
